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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Proximity Ligation

Assay (PLA) for the detection and quantification of the interaction between two key focal

adhesion proteins, Paxillin and Vinculin. This powerful technique offers high specificity and

sensitivity for visualizing protein-protein interactions in situ, providing valuable insights into

cellular adhesion, migration, and signaling pathways.

Introduction
Paxillin and Vinculin are essential scaffold proteins within focal adhesions, dynamic structures

that mediate the connection between the extracellular matrix (ECM) and the intracellular actin

cytoskeleton. The interaction between Paxillin and Vinculin is crucial for the assembly,

maturation, and signaling functions of focal adhesions.[1][2][3] Dysregulation of this interaction

has been implicated in various pathological processes, including cancer metastasis.

The Proximity Ligation Assay (PLA) is a highly sensitive immunoassay that allows for the in situ

detection of protein-protein interactions with single-molecule resolution.[4][5][6][7] The principle

of PLA involves the use of two primary antibodies raised in different species that recognize the

two proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide

(PLA probe), bind to the primary antibodies. When the two proteins are in close proximity

(typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA

template. This DNA circle is then amplified via rolling circle amplification, and the resulting
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product is detected using fluorescently labeled probes. Each fluorescent spot, or "PLA signal,"

represents a single protein-protein interaction event.[4][5][6][7]

Signaling Pathway and Experimental Workflow
To better understand the context of the Paxillin-Vinculin interaction and the PLA workflow, the

following diagrams are provided.
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Caption: Signaling pathway of focal adhesion assembly highlighting the Paxillin-Vinculin

interaction.
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Caption: Experimental workflow for the Paxillin-Vinculin Proximity Ligation Assay.
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Quantitative Data
While specific quantitative data from a Paxillin-Vinculin PLA experiment is not readily available

in the public domain, data from Förster Resonance Energy Transfer (FRET) studies can

provide a valuable reference for the interaction dynamics. FRET efficiency is a measure of the

proximity of two fluorescently labeled molecules. The following table summarizes FRET data

for the interaction between Paxillin and Vinculin under different conditions.[1][2][8]

Condition
FRET Efficiency
(%)

Interpretation Reference

Basal State (Small

Adhesions, <1 µm²)
~14%

Increased interaction

in nascent adhesions.
[1][8]

Basal State (Large

Adhesions, >1 µm²)
~10%

Lower interaction in

mature focal

adhesions.

[1][8]

Rac1 Activation Increased
Promotes Paxillin-

Vinculin interaction.
[1][2]

Rac1 Inhibition Decreased
Reduces Paxillin-

Vinculin interaction.
[1][2]

RhoA Activation No significant change
Suggests a Rac1-

specific regulation.
[1][2]

Note: This data is derived from FRET experiments and should be used as a guide. PLA results

should be quantified by counting the number of PLA signals per cell or per focal adhesion area.

Experimental Protocols
This section provides a detailed protocol for performing a Proximity Ligation Assay to detect the

interaction between Paxillin and Vinculin. This protocol is a general guideline and may require

optimization for specific cell types and experimental conditions.

Materials
Cells: Adherent cell line of interest (e.g., NIH 3T3, HeLa)
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Coverslips: Sterile glass coverslips

Primary Antibodies:

Rabbit anti-Paxillin antibody

Mouse anti-Vinculin antibody

Note: It is critical to use primary antibodies raised in different species. Validate antibody

specificity by Western blot and immunofluorescence.

PLA Reagents: Duolink® In Situ PLA Kit (or equivalent) containing:

PLA Probe Anti-Rabbit PLUS

PLA Probe Anti-Mouse MINUS

Ligation solution and Ligase

Amplification solution and Polymerase

Detection Reagents (fluorescently labeled oligonucleotides)

Blocking Solution

Antibody Diluent

Wash Buffers

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Mounting Medium with DAPI

Fluorescence Microscope

Protocol
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Cell Seeding and Treatment:

1. Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-

70% confluency at the time of the experiment.

2. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

3. If applicable, treat cells with desired compounds (e.g., Rac1/RhoA activators/inhibitors) for

the appropriate duration.

Fixation and Permeabilization:

1. Aspirate the culture medium and gently wash the cells twice with PBS.

2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

3. Wash the cells three times with PBS for 5 minutes each.

4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

5. Wash the cells three times with PBS for 5 minutes each.

Blocking:

1. Add enough Blocking Solution to cover the cells on the coverslip.

2. Incubate for 1 hour at 37°C in a humidity chamber.

Primary Antibody Incubation:

1. Dilute the primary antibodies (rabbit anti-Paxillin and mouse anti-Vinculin) in the Antibody

Diluent to their optimal concentrations (determined by titration, typically in the range of

1:100 to 1:1000).

2. Tap off the Blocking Solution from the coverslips.

3. Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a

humidity chamber.
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PLA Probe Incubation:

1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.

2. Dilute the PLA Probe Anti-Rabbit PLUS and PLA Probe Anti-Mouse MINUS 1:5 in Antibody

Diluent.

3. Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity

chamber.

Ligation:

1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.

2. Prepare the ligation solution by diluting the Ligation buffer 1:5 in high-purity water and

adding Ligase to a 1:40 dilution.

3. Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a

humidity chamber.

Amplification:

1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.

2. Prepare the amplification solution by diluting the Amplification buffer 1:5 in high-purity

water and adding Polymerase to a 1:80 dilution.

3. Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a

humidity chamber.

Detection and Mounting:

1. Wash the coverslips twice with Wash Buffer B for 10 minutes each.

2. Wash once with 0.01x Wash Buffer B for 1 minute.

3. Dilute the fluorescently labeled detection oligonucleotides in the provided buffer according

to the manufacturer's instructions.
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4. Add the detection solution to the coverslips and incubate for 30 minutes at 37°C in a

humidity chamber (in the dark).

5. Wash the coverslips twice with Wash Buffer B for 10 minutes each (in the dark).

6. Briefly rinse with high-purity water.

7. Mount the coverslips onto glass slides using a drop of Mounting Medium with DAPI.

8. Seal the edges of the coverslip with nail polish and let it dry.

Image Acquisition and Analysis:

1. Visualize the PLA signals using a fluorescence microscope with appropriate filters for the

chosen fluorophore and DAPI.

2. Capture images from multiple fields of view for each experimental condition.

3. Quantify the number of PLA signals per cell or per defined region of interest (e.g., focal

adhesion area) using image analysis software (e.g., ImageJ with the BlobFinder plugin).

4. Normalize the PLA signal count to the number of cells (DAPI-stained nuclei).

Negative Controls
To ensure the specificity of the PLA signals, it is essential to include the following negative

controls:

Single Primary Antibody Control: Omit one of the two primary antibodies (either anti-Paxillin
or anti-Vinculin). This should result in a significant reduction in PLA signals.

No Primary Antibody Control: Omit both primary antibodies. This should result in no or very

few PLA signals.

Non-interacting Protein Pair: Use primary antibodies against two proteins that are known not

to interact but are present in the same cellular compartment.
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By following these detailed protocols and considering the provided quantitative context,

researchers can effectively employ the Proximity Ligation Assay to investigate the dynamic

interaction between Paxillin and Vinculin, contributing to a deeper understanding of focal

adhesion biology and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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